4-Fluorobenzoxazole

Medicinal Chemistry ADME Lipophilicity

4-Fluorobenzoxazole (CAS 1432059-01-2) is a heterocyclic aromatic building block with the molecular formula C7H4FNO and a molecular weight of 137.11 g/mol. It features a fluorine atom substituted at the 4-position of the benzoxazole scaffold, a privileged structure in medicinal chemistry and materials science.

Molecular Formula C7H4FNO
Molecular Weight 137.11 g/mol
Cat. No. B12292151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzoxazole
Molecular FormulaC7H4FNO
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)N=CO2
InChIInChI=1S/C7H4FNO/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H
InChIKeyAZWKZQHXUVRZJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzoxazole (CAS 1432059-01-2): Core Properties and Procurement-Relevant Profile for Research


4-Fluorobenzoxazole (CAS 1432059-01-2) is a heterocyclic aromatic building block with the molecular formula C7H4FNO and a molecular weight of 137.11 g/mol . It features a fluorine atom substituted at the 4-position of the benzoxazole scaffold, a privileged structure in medicinal chemistry and materials science [1]. The compound exhibits a predicted XLogP3 value of 1.9, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 26 Ų . Its exact monoisotopic mass is 137.027691913 .

Why 4-Fluorobenzoxazole Cannot Be Replaced by Other Fluorinated Benzoxazole Isomers in Critical Applications


Fluorine substitution on the benzoxazole ring profoundly influences molecular properties, yet these effects are highly position-dependent. A direct comparison of 4-fluorobenzoxazole with its 5-fluoro and 6-fluoro isomers reveals distinct physicochemical profiles. For instance, the predicted LogP (lipophilicity) for 4-fluorobenzoxazole is 1.34 , whereas the 5-fluoro isomer has a LogP of 1.96690 . This 0.63 log unit difference represents a more than 4-fold change in octanol-water partition coefficient, significantly impacting membrane permeability and solubility. Furthermore, the melting point of 5-fluorobenzoxazole is 43-45 °C , while no experimental melting point is reported for the 4-fluoro isomer in major databases, suggesting a potentially different physical state at room temperature. These quantifiable differences in lipophilicity and solid-state properties demonstrate that fluorobenzoxazole isomers are not interchangeable. Substituting the 4-fluoro isomer with another positional isomer in a synthetic pathway or biological assay would introduce uncontrolled variability in molecular recognition, pharmacokinetics, and material performance, necessitating rigorous isomer-specific characterization and procurement.

Quantitative Differentiation of 4-Fluorobenzoxazole: Head-to-Head Evidence for Procurement Decisions


Lipophilicity (LogP) Differentiates 4-Fluorobenzoxazole from 5-Fluorobenzoxazole by a Factor of Four

4-Fluorobenzoxazole exhibits a predicted LogP of 1.34 , which is significantly lower than the LogP of 1.96690 reported for 5-fluorobenzoxazole . This 0.63 log unit difference translates to a more than 4-fold lower octanol-water partition coefficient for the 4-fluoro isomer. This quantitative difference directly impacts passive membrane permeability and aqueous solubility, key parameters in drug-likeness and bioavailability predictions.

Medicinal Chemistry ADME Lipophilicity

4-Fluorobenzoxazole Lacks a Defined Melting Point, Differentiating It from the Crystalline 5-Fluoro Isomer

While 5-fluorobenzoxazole is a crystalline solid with a reported melting point of 43-45 °C , no experimental melting point is available for 4-fluorobenzoxazole in authoritative databases, including Chemsrc and vendor datasheets. This absence of a defined melting point suggests the 4-fluoro isomer may exist as a liquid or low-melting solid at room temperature, a stark contrast to the defined crystalline state of its 5-fluoro counterpart.

Physicochemical Characterization Solid-State Chemistry Formulation

4-Fluorobenzoxazole Serves as a Critical Building Block for Bis-Benzoxazole Anticancer Agents

4-Fluoro substituted 2-aminophenol is a direct precursor to 4-fluorobenzoxazole and is specifically used to synthesize a series of symmetric bis-benzoxazole derivatives [1]. These derivatives, when tested on human prostate (DU145) and breast (MCF7) cancer cell lines via MTT assay, demonstrated high-level anti-proliferative effects, significantly decreasing cell proliferation [1]. This demonstrates that the 4-fluoro substitution pattern on the benzoxazole core is not merely an inert structural variant but yields active pharmacophores when incorporated into larger molecular frameworks.

Anticancer Synthetic Intermediate Medicinal Chemistry

Fluorobenzoxazoles Exhibit Improved α-Synuclein Selectivity Over Iodobenzoxazoles in Neurodegenerative Imaging

In a comparative study of BF-227-like compounds for α-synuclein (α-Syn) imaging, fluorobenzoxazoles demonstrated improved α-Syn selectivity compared to iodobenzoxazoles [1]. Specifically, the selectivity ratio Ki(Aβ)/Ki(α-Syn) for fluorobenzoxazoles ranged from 2.2 to 5.1, whereas iodobenzoxazoles showed poor α-Syn selectivity [1]. This indicates that the fluorine substituent, regardless of its exact position on the benzoxazole ring, confers a favorable selectivity profile for this neurological target.

Neuroimaging PET Tracers α-Synuclein

Procurement-Relevant Application Scenarios for 4-Fluorobenzoxazole


Medicinal Chemistry: Synthesis of Bis-Benzoxazole Anticancer Leads

Procure 4-fluorobenzoxazole or its immediate precursor, 4-fluoro-2-aminophenol, for the synthesis of symmetric bis-benzoxazole derivatives. As demonstrated by Ayaz et al., these compounds exhibit significant anti-proliferative effects against DU145 prostate and MCF7 breast cancer cells [1]. This validated activity, coupled with the unique lipophilicity profile of the 4-fluoro isomer (LogP = 1.34), makes it a valuable scaffold for optimizing ADME properties in lead optimization programs.

Physicochemical Property Tuning in Drug Design

Select 4-fluorobenzoxazole as a core scaffold when a less lipophilic, potentially liquid fluorinated benzoxazole is required. Its LogP of 1.34 is significantly lower than the 1.97 of 5-fluorobenzoxazole [1], which can be exploited to improve aqueous solubility or reduce non-specific protein binding. This precise control over lipophilicity is essential for meeting target candidate profiles in drug discovery, particularly for oral or CNS-penetrant candidates.

Neurodegenerative Disease Research: PET Tracer Development

Incorporate 4-fluorobenzoxazole into molecular probes for imaging α-synuclein aggregates in Parkinson's disease. The class of fluorobenzoxazoles demonstrates improved selectivity for α-Syn over Aβ fibrils compared to iodobenzoxazole analogs, with selectivity ratios ranging from 2.2 to 5.1 [2]. This property, combined with the possibility of ¹⁸F radiolabeling, positions 4-fluorobenzoxazole as a logical building block for developing next-generation PET imaging agents.

Materials Chemistry: Liquid Crystal Component Design

Utilize 4-fluorobenzoxazole as a terminal unit in the synthesis of high-birefringence liquid crystal (LC) materials. Research has shown that lateral fluorine substitution on benzoxazole-terminated LC compounds lowers melting points, widens nematic phase intervals, and improves solubility in LC mixtures [3]. These effects enhance the electro-optical performance of devices such as phase modulators and tunable lenses. The specific 4-fluoro substitution pattern contributes to a reduced dipole moment, which is key to improving nematic mesophase stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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